molecular formula C12H16O3 B13922574 Methyl 5-(4-hydroxyphenyl)pentanoate

Methyl 5-(4-hydroxyphenyl)pentanoate

Cat. No.: B13922574
M. Wt: 208.25 g/mol
InChI Key: VRPBPRWMUAQEJY-UHFFFAOYSA-N
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Description

Methyl 5-(4-hydroxyphenyl)pentanoate is a phenolic ester compound characterized by a pentanoate backbone substituted with a 4-hydroxyphenyl group at the fifth carbon position. Its structural features include a methoxycarbonyl group and a hydroxylated aromatic ring, which influence its physicochemical properties and reactivity. This compound is often synthesized via esterification or coupling reactions, as demonstrated in its structural analogs (e.g., ).

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 5-(4-hydroxyphenyl)pentanoate

InChI

InChI=1S/C12H16O3/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3

InChI Key

VRPBPRWMUAQEJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Route Analysis Based on Related Compounds

A representative synthetic pathway can be drawn from the preparation of chiral methyl 5-(4-fluorophenyl)-5-hydroxypentanoate, which shares structural similarity except for the fluorine substituent instead of the hydroxy group on the phenyl ring. The method involves four main steps:

Step No. Reaction Type Description Conditions/Notes
1 Friedel-Crafts Acylation Reaction of glutaric anhydride with fluorobenzene in the presence of aluminum trichloride to form 5-(4-fluorophenyl)-5-oxo-pentanoic acid Temperature: -20 to 0 °C; Time: 3-6 hours; Molar ratio glutaric anhydride: fluorobenzene: AlCl3 = 1:1:1.5-4; Purification by recrystallization in dichloromethane
2 Reduction Reduction of the keto group to hydroxyl using sodium borohydride Temperature: -20 °C; Time: 5-7 hours; Molar ratio keto acid to NaBH4 = 1:0.25-2; Purification by extraction and solvent removal
3 Cyclization Cyclization of hydroxy acid with thionyl chloride to form 6-(4-fluorophenyl)-tetrahydropyran-2-one Temperature: -10 to 40 °C; Time: 2-3 hours; Purification by filtration and recrystallization
4 Alcoholysis Reaction of cyclic intermediate with methyllithium in diethyl ether to yield methyl ester Temperature: -60 to -78 °C; Time: 1-2 hours; Molar ratio cyclic compound to methyllithium = 1:1-1.2; Quenching with aqueous ammonium chloride; Purification by filtration and recrystallization

This route achieves a high yield (~83%) and mild reaction conditions suitable for scale-up and industrial production.

Adaptation to Methyl 5-(4-hydroxyphenyl)pentanoate

For this compound, the synthetic strategy would be analogous, replacing fluorobenzene with phenol or a protected hydroxyphenyl derivative to avoid side reactions during Friedel-Crafts acylation. The hydroxy group on the phenyl ring is sensitive to acidic and electrophilic conditions, so protection (e.g., as a methoxy or silyl ether) is often necessary during early steps, followed by deprotection after ester formation.

A plausible synthetic sequence is:

  • Protection of phenol : Convert 4-hydroxyphenyl to 4-methoxyphenyl or silyl-protected phenol to withstand Friedel-Crafts conditions.
  • Friedel-Crafts acylation : React protected phenyl derivative with glutaric anhydride and AlCl3 to form 5-(4-protected-phenyl)-5-oxo-pentanoic acid.
  • Reduction : Use sodium borohydride to reduce keto group to hydroxyl.
  • Cyclization : Treat hydroxy acid with thionyl chloride to form lactone intermediate.
  • Alcoholysis/Esterification : React lactone with methyllithium or methanol under suitable conditions to form the methyl ester.
  • Deprotection : Remove protecting group to reveal the free hydroxy group on the phenyl ring.

Experimental Data from Related Syntheses

An example from the synthesis of 5-(4-fluorophenyl)-5-hydroxypentanoate derivative illustrates key parameters:

Parameter Value/Condition Notes
Glutaric anhydride amount 12.7 g dissolved in dichloromethane For preparation of keto acid intermediate
Aluminum trichloride amount 29 g in dichloromethane Catalyst for Friedel-Crafts acylation
Reaction temperature 0 to 15 °C Controlled to avoid side reactions
Sodium borohydride amount 4.2 g added in batches at 20 °C Reduction step
Reaction time (reduction) 7 hours Ensures complete conversion
Yield of keto acid 20.4 g after recrystallization High purity intermediate
Yield of hydroxy acid 19.2 g after extraction and evaporation Efficient reduction step

These conditions provide a framework adaptable to the hydroxyphenyl analog with suitable modifications for protecting group chemistry.

Alternative Methods and Considerations

  • Direct Esterification : Starting from 5-(4-hydroxyphenyl)pentanoic acid, direct esterification with methanol under acidic catalysis can yield the methyl ester. However, this requires availability of the acid precursor and may involve longer reaction times or harsher conditions.

  • Use of Organometallics : As shown in other aromatic substitutions, organolithium reagents (e.g., methyllithium) can be used for ester formation from lactone intermediates, providing high regioselectivity and yield.

  • Protection Strategies : The phenolic hydroxy group can be protected as methyl ether (anisole derivative) or silyl ether during the synthetic steps to prevent side reactions, then deprotected by demethylation (e.g., BBr3) or fluoride ion treatment respectively.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Friedel-Crafts + Reduction + Cyclization + Alcoholysis Multi-step synthesis from glutaric anhydride and protected phenyl derivative High yield, mild conditions, scalable Requires protection/deprotection steps
Direct Esterification Esterification of 5-(4-hydroxyphenyl)pentanoic acid with methanol Simpler, fewer steps Requires pure acid precursor, harsh acidic conditions possible
Organometallic-mediated Esterification Use of methyllithium with lactone intermediate High selectivity and yield Requires low temperature, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 5-(4-hydroxyphenyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(4-hydroxyphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of phenolic esters are highly sensitive to substituent positioning, chain length, and functional groups. Below is a comparative analysis of Methyl 5-(4-hydroxyphenyl)pentanoate and its analogs:

Table 1: Structural Features of Selected Analogs
Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key References
This compound 4-hydroxyphenyl at C5; methoxy ester C₁₂H₁₆O₃ 208.25
Methyl 5-(3-hydroxyphenoxy)pentanoate (17) 3-hydroxyphenoxy at C5; methoxy ester C₁₂H₁₆O₄ 224.25
Methyl 4-(3-hydroxyphenoxy)butanoate (18) 3-hydroxyphenoxy at C4; shorter chain C₁₁H₁₄O₄ 210.23
Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate 4-fluorophenyl; hydroxyl at C5 C₁₂H₁₅FO₃ 226.24
Ethyl 5-(4-hydroxyphenyl)pentanoate Ethyl ester; longer alkyl chain C₁₃H₁₈O₃ 222.28

Key Observations :

  • Chain Length: Shorter chains (e.g., butanoate in Compound 18) reduce hydrophobicity and may alter solubility .
  • Substituent Position : Moving the hydroxyl group from the para (Compound 16) to meta position (Compound 17) disrupts conjugation, affecting electronic properties and reactivity .

Key Observations :

  • Diazotization and coupling reactions (e.g., Compound 4a) achieve higher yields (74%) compared to Williamson ether syntheses (~43–64%) .
  • Multi-step purification (e.g., nitroguanidine derivatives) can improve yields but complicates scalability .

Physicochemical Properties

Infrared (IR) and nuclear magnetic resonance (NMR) data provide insights into functional group interactions:

Table 3: Spectroscopic Data Comparisons
Compound Name IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Reference
This compound 2929 (C-H), 1732 (C=O) 3.67 (s, OCH₃), 7.29–7.33 (Ar-H)
Methyl 5-(4-((4-propylphenyl)diazenyl)phenyl)pentanoate (4a) 1732 (C=O), 1607 (N=N) 7.81–7.85 (Ar-H), 2.74–2.64 (CH₂)
Methyl 5-[4-(9-{4-[3-(methoxycarbonyl)propyl]phenyl}nonyl)-phenyl]pentanoate (31) 1732 (C=O), 1607 (Ar) 2.32–2.38 (CH₂), 1.64–1.75 (CH₂)

Key Observations :

  • The carbonyl (C=O) stretch at ~1732 cm⁻¹ is consistent across esters, confirming ester group integrity .
  • Aromatic protons in ¹H NMR (δ 7.2–7.9 ppm) vary with substituent electronic effects (e.g., electron-withdrawing diazenyl groups deshield protons in Compound 4a) .

Biological Activity

Methyl 5-(4-hydroxyphenyl)pentanoate, a compound derived from phenolic acids, has garnered attention for its potential biological activities. This article explores its effects on various biological systems, including its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

This compound can be represented structurally as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_{3}

This compound features a pentanoate chain with a hydroxyl group on the phenyl ring, contributing to its biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals effectively. For instance, related phenolic compounds have shown substantial DPPH radical scavenging activity, suggesting that this compound may also possess comparable capabilities.

CompoundIC50 (µM)Reference
This compoundTBD
3,4-Dihydroxybenzoic acid10.1
Quercetin-3-O-glucoside36.0

2. Anti-inflammatory Effects

Phenolic compounds are known for their ability to modulate inflammatory responses. This compound may inhibit the secretion of pro-inflammatory cytokines, similar to other phenolic acids like 3-(4-hydroxyphenyl)propanoic acid. This inhibition can lead to reduced inflammation in various tissues.

Phenolic CompoundEffect on InflammationReference
This compoundTBD
3-(4-Hydroxyphenyl)propanoic acidInhibition of cytokines
3,4-Dihydroxybenzoic acidInhibition of cytokines

3. Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to other neuroprotective agents indicates potential for further investigation.

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study explored the neuroprotective properties of hybrid compounds similar to this compound. The results indicated significant reduction in amyloid-β oligomers and protection against neuronal damage in cellular models .
  • Anti-cancer Activity : Research has shown that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent .

Q & A

What are the standard synthetic routes for Methyl 5-(4-hydroxyphenyl)pentanoate?

Basic
The compound is typically synthesized via esterification of 5-(4-hydroxyphenyl)pentanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, alkylation strategies using NaH in DMF as a base can couple phenolic precursors with bromopentanoate esters, followed by hydrolysis and re-esterification (e.g., ethyl to methyl ester conversion) .

How is the structural integrity of this compound confirmed?

Basic
Structural confirmation employs NMR (¹H and ¹³C) to identify the methyl ester group (δ ~3.6 ppm) and aromatic protons (δ ~6.8–7.2 ppm). Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (calculated MW: ~208.21 g/mol). FT-IR confirms ester carbonyl stretching (~1740 cm⁻¹) and phenolic -OH (~3200 cm⁻¹). InChIKey and IUPAC identifiers further standardize structural validation .

What challenges arise in achieving regioselectivity during synthesis?

Advanced
Regioselectivity issues occur during phenolic -OH alkylation or esterification due to competing side reactions (e.g., over-alkylation or hydrolysis). Using NaH in anhydrous DMF minimizes hydrolysis, while sterically hindered bases like DIEA improve selectivity in coupling reactions . Reaction monitoring via TLC or HPLC is critical to optimize regiochemical outcomes.

How does pH influence the stability of this compound?

Advanced
Under acidic conditions (pH < 3) , the ester group hydrolyzes to 5-(4-hydroxyphenyl)pentanoic acid. At alkaline pH (>12) , the phenolic -OH may deprotonate, accelerating ester hydrolysis and forming carboxylate salts. Kinetic studies using pseudo-first-order rate constants are recommended to model degradation pathways .

What purification methods are effective for this compound?

Basic
Column chromatography (silica gel, eluting with ethyl acetate/hexane) resolves ester derivatives from unreacted precursors. Recrystallization in ethanol/water mixtures enhances purity (>95%). For advanced purification, preparative HPLC with C18 columns and acetonitrile/water gradients is advised .

How can impurities in this compound be quantified?

Advanced
HPLC-UV/HRMS with reference standards (e.g., 4-hydroxyphenyl derivatives) identifies impurities like residual phenolic acids or ester hydrolysis byproducts. Pharmacopeial guidelines recommend ≤0.1% for unknown impurities, validated via spike-recovery assays .

What strategies improve yield in large-scale synthesis?

Advanced
Optimize solvent polarity (e.g., DMF for solubility vs. CH₂Cl₂ for low side reactions) and temperature control (0–25°C for exothermic steps). Catalytic methods, such as DMAP-assisted esterification, reduce reaction times. Scale-up trials should prioritize inert atmospheres to prevent oxidation of the phenolic moiety .

How is the compound’s bioactivity assessed in pharmacological studies?

Advanced
In vitro assays (e.g., enzyme inhibition or receptor-binding studies) evaluate interactions with targets like cyclooxygenases or estrogen receptors. Metabolite profiling via LC-MS/MS identifies hydrolysis products in biological matrices. Stability in plasma (37°C, pH 7.4) is monitored to assess pharmacokinetic potential .

What computational tools predict physicochemical properties?

Advanced
QSAR models and density functional theory (DFT) calculate logP (hydrophobicity) and pKa (phenolic -OH ~9.5–10.5). Tools like ChemAxon or ADMET Predictor™ simulate solubility and metabolic pathways. InChI-based databases (PubChem, ChemSpider) provide reference data for validation .

How does the methyl ester group influence derivatization potential?

Advanced
The methyl ester serves as a protecting group for carboxylic acids, enabling selective functionalization of the phenolic -OH (e.g., acetylation or sulfonation). Post-derivatization, mild hydrolysis (e.g., LiOH/THF) regenerates the free acid for further coupling (e.g., amide formation) .

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